

Certified Reference Material for Ibuprofen Impurity F: A Technical Guide

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Compound of Interest

Compound Name: *Ibuprofen Impurity F (Standard)*

Cat. No.: *B129742*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certified reference material (CRM) for Ibuprofen Impurity F. It covers the material's specifications, analytical methodologies for its quantification, and its relevance in the quality control of ibuprofen manufacturing. This document is intended to be a valuable resource for professionals in the pharmaceutical industry involved in research, development, and quality assurance.

Introduction to Ibuprofen Impurity F

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can contain various impurities that arise during its synthesis or degradation. Ibuprofen Impurity F, chemically known as 3-[4-(2-methylpropyl)phenyl]propanoic acid, is a specified impurity in the European Pharmacopoeia (EP).^{[1][2]} Its control is crucial to ensure the safety and efficacy of ibuprofen-containing drug products. The availability of a high-purity, well-characterized Certified Reference Material (CRM) is essential for the accurate identification and quantification of this impurity.

Certified Reference Material (CRM) Specifications

Certified Reference Materials for Ibuprofen Impurity F are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, ensuring their accuracy and reliability for analytical purposes. These CRMs are traceable to primary standards from pharmacopeias like the European Pharmacopoeia (Ph. Eur.).^[3]

Table 1: General Specifications of Ibuprofen Impurity F CRM

Property	Specification
Chemical Name	3-[4-(2-methylpropyl)phenyl]propanoic acid[2][4]
Synonyms	3-(p-Isobutylphenyl)propionic Acid; 4-(2-Methylpropyl)benzenepropanoic Acid[1]
CAS Number	65322-85-2[5][6]
Molecular Formula	C ₁₃ H ₁₈ O ₂ [1][6]
Molecular Weight	206.28 g/mol [7]
Appearance	Off-White to Pale Beige Solid[1]
Purity	>95%[1]
Storage Conditions	2-30°C or -20°C for long-term storage[1][7]
Certification	ISO 17034 and ISO/IEC 17025
Traceability	Traceable to Ph. Eur.

Analytical Methodologies

The quantification of Ibuprofen Impurity F in ibuprofen drug substances and products is typically performed using chromatographic techniques. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been developed and validated for this purpose.

Gas Chromatography (GC)

The European Pharmacopoeia traditionally specifies a gas chromatography method for the determination of Ibuprofen Impurity F, often requiring derivatization.[1][8]

Table 2: Example of a Gas Chromatography Method for Ibuprofen Impurity F

Parameter	Condition
Column	ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm)[9]
Carrier Gas	Helium[9]
Flow Rate	5 ml/min[9]
Injector Temperature	200°C[9]
Detector	Flame Ionization Detector (FID)[9]
Detector Temperature	250°C[9]
Limit of Detection (LOD)	2.5 mg·L ⁻¹ [9]

High-Performance Liquid Chromatography (HPLC)

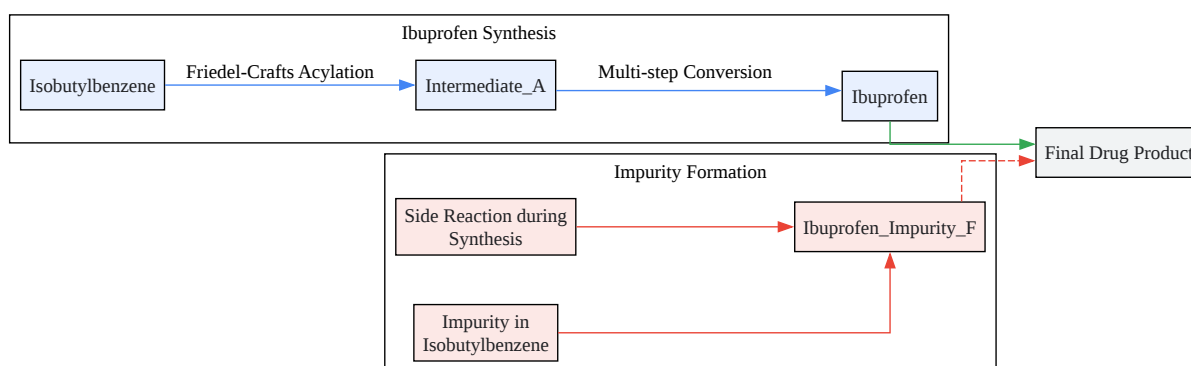
To simplify the analytical procedure and avoid derivatization, novel reversed-phase HPLC methods have been developed.[1][8]

Table 3: Example of a High-Performance Liquid Chromatography Method for Ibuprofen Impurity F

Parameter	Condition
Column	Zr-CARB (150 mm x 4.6 mm i.d., 5 µm)[8]
Mobile Phase	Acetonitrile - Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v)[8]
Flow Rate	1.2 ml/min[8]
Column Temperature	80°C[8]
Detector	Fluorescence Detector[1][8]
Excitation Wavelength	220 nm[1][8]
Emission Wavelength	285 nm[1][8]

Formation of Ibuprofen Impurity F

Understanding the synthetic route of ibuprofen is key to comprehending the potential sources of Impurity F. Ibuprofen is commonly synthesized from isobutylbenzene.[10] Impurities can be introduced through starting materials, intermediates, or side reactions during the synthesis process.



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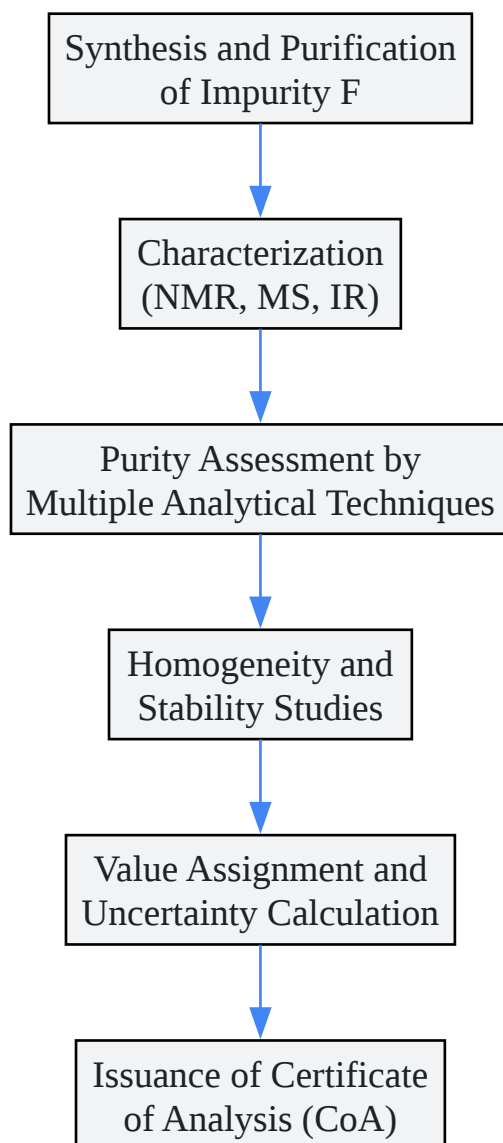
Caption: Potential formation pathways of Ibuprofen Impurity F during synthesis.

Experimental Workflows

The following diagrams illustrate typical workflows for the certification of a CRM and its use in the routine analysis of ibuprofen.

CRM Certification Workflow

The certification of a reference material is a rigorous process involving multiple steps to ensure its quality and traceability.

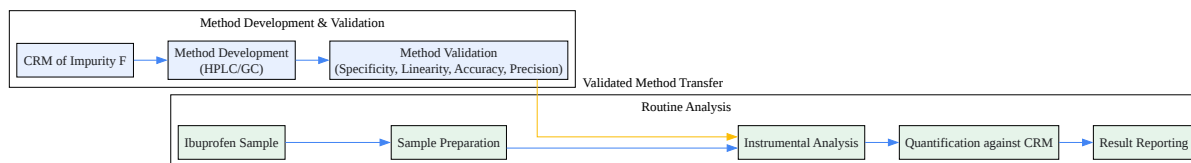


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Caption: A typical workflow for the certification of a reference material.

Analytical Workflow for Impurity Quantification

The certified reference material is used to develop, validate, and perform routine analysis of Ibuprofen Impurity F in pharmaceutical samples.



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Caption: Analytical workflow for the quantification of Ibuprofen Impurity F.

Conclusion

The availability and proper use of a certified reference material for Ibuprofen Impurity F are fundamental for ensuring the quality and safety of ibuprofen products. This guide has provided a comprehensive overview of the CRM's specifications, analytical methods for its detection, and its role within a quality control framework. Adherence to pharmacopeial standards and the use of well-characterized reference materials are essential practices for pharmaceutical manufacturers and regulatory bodies.

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